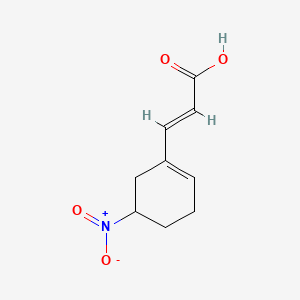

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid

Beschreibung

BenchChem offers high-quality (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYXGOWSKLZBEO-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657928 | |

| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899809-64-4 | |

| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid

CAS Number: 899809-64-4 Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid, a key chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer insights into its properties, synthesis, and critical role in the production of the antiplatelet agent Vorapaxar.

Introduction and Significance

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is an organic compound characterized by a nitro-substituted cyclohexene ring conjugated with an acrylic acid moiety.[1][2][3] Its primary significance in the scientific community stems from its role as a crucial building block in the synthesis of Vorapaxar Sulfate.[3] Vorapaxar is a first-in-class protease-activated receptor-1 (PAR-1) antagonist, approved for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1][4][5][6] The specific stereochemistry and functional groups of this intermediate are pivotal for the construction of the complex tricyclic core of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its handling, reaction optimization, and purification. The available data is summarized below.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(5-Nitro-1-cyclohexen-1-yl)prop-2-enoic acid | [1][2] |

| Appearance | White to yellowish-brown powder | [7] |

| Molecular Weight | 197.19 g/mol | [1][2][8] |

| Molecular Formula | C₉H₁₁NO₄ | [1][2][8] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 415.8 ± 34.0 °C at 760 mmHg | |

| Flash Point | 184.9 ± 14.1 °C | |

| Purity | Typically ≥98.0% | |

| Storage | Sealed in a dry environment at 2-8°C | [9] |

Synthesis and Reaction Mechanisms

While specific, detailed industrial synthesis protocols for (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid are proprietary and not publicly disclosed in detail, a plausible synthetic route can be postulated based on established organic chemistry principles. The formation of α,β-unsaturated carboxylic acids from cyclic ketones is a common transformation.

A likely precursor to the target molecule is 5-nitrocyclohex-1-enecarbaldehyde. The synthesis could then proceed via a condensation reaction, such as the Doebner-Knoevenagel condensation or a Wittig-type reaction, to introduce the acrylic acid moiety.

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide.[10][11][12] In this hypothetical pathway, a stabilized ylide derived from a haloacetate is used to ensure the formation of the (E)-alkene, which is thermodynamically favored.

Caption: Mechanism of action of Vorapaxar at the PAR-1 receptor.

-

Normal Pathway: Thrombin, a key enzyme in the coagulation cascade, is the most potent activator of platelets. It achieves this by cleaving the N-terminal domain of the PAR-1 receptor on the platelet surface. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself and triggering intracellular signaling that leads to platelet aggregation and thrombus formation. [2][13]* Inhibition by Vorapaxar: Vorapaxar acts as a competitive, reversible antagonist with a long half-life, effectively making it functionally irreversible in clinical practice. [3][13]It binds to the PAR-1 receptor and prevents thrombin from accessing and cleaving it. [14][15]This selectively inhibits thrombin-mediated platelet aggregation without affecting other platelet activation pathways (e.g., those mediated by ADP or collagen). [1][13]This unique mechanism provides an additional layer of antiplatelet therapy for patients already on standard treatments like aspirin and P2Y12 inhibitors.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related nitro-substituted acrylic acids and general acrylic acid derivatives allow for a reliable assessment of handling precautions.

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.

-

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices.

-

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Recommended storage temperature is 2-8°C. [9]

Conclusion

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is a specialized but indispensable chemical intermediate. Its value is intrinsically linked to the therapeutic importance of Vorapaxar, a novel antiplatelet agent. While detailed public information on its synthesis and characterization is limited, its structural features and role as a precursor are well-established. This guide provides researchers and drug development professionals with a consolidated understanding of its properties and significance, underscoring the critical link between advanced organic synthesis and the development of life-saving therapeutics.

References

-

Vorapaxar - Wikipedia.

-

What is Vorapaxar (thrombin receptor antagonist)? - Dr.Oracle.

-

Vorapaxar, a novel oral antiplatelet drug. International Journal of Basic & Clinical Pharmacology.

-

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid (CAS No: 899809-64-4) API Intermediate. apicule.

-

Pharmacology of Vorapaxar (Zontivity) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.

-

(E)-3-(5-nitrocyclohex-1-en-1-yl)acrylic acid | CAS No. 899809-64-4. CyclicPharma.

-

In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist. PubMed.

-

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. EAST CHEMSOURCES LIMITED.

-

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid | C9H11NO4 | CID 44224960. PubChem.

-

899809-64-4|(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. BLDpharm.

-

Efficacy and Safety of Vorapaxar as Approved for Clinical Use in the United States. AHA/ASA Journals.

-

FDA approves vorapaxar, a new oral antiplatelet. MDedge - The Hospitalist.

-

Zontivity (Vorapaxar), First-in-Class PAR-1 Antagonist, Receives FDA Approval for Risk Reduction of Heart Attack, Stroke, and Cardiovascular Death. National Institutes of Health.

-

Wittig Reaction. Organic Chemistry Portal.

-

Wittig reaction - Wikipedia.

-

Vorapaxar Intermediate E 3 5 Nitrocyclohex 1 En 1 Yl Acrylic Acid...

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

-

Organic Compound 5-Phenylsulfonamido-2-Piperidin-1-yl. Taizhou Volsen Chemical Co., Ltd.

Sources

- 1. Vorapaxar - Wikipedia [en.wikipedia.org]

- 2. ijbcp.com [ijbcp.com]

- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. Zontivity (Vorapaxar), First-in-Class PAR-1 Antagonist, Receives FDA Approval for Risk Reduction of Heart Attack, Stroke, and Cardiovascular Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dicardiology.com [dicardiology.com]

- 8. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel and potent vorapaxar analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. droracle.ai [droracle.ai]

- 14. youtube.com [youtube.com]

- 15. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of Functionalized Nitrocyclohexene Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Functionalized nitrocyclohexene derivatives represent a pivotal class of chemical intermediates, offering a versatile scaffold for the synthesis of complex molecular architectures with significant potential in medicinal chemistry. The strategic placement of the nitro group on the cyclohexene ring not only activates the molecule for a variety of transformations but also serves as a precursor to other crucial functional groups, most notably the amino group. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable building blocks, with a focus on the Diels-Alder reaction and Michael addition. We will delve into the mechanistic underpinnings of these reactions, explore the nuances of stereochemical control in asymmetric synthesis, and detail subsequent functional group interconversions. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of functionalized nitrocyclohexene derivatives in their research endeavors.

Introduction: The Versatility of the Nitrocyclohexene Scaffold

The nitrocyclohexene framework is a privileged scaffold in organic synthesis, primarily due to the dual reactivity imparted by the nitro group and the alkene functionality. The electron-withdrawing nature of the nitro group renders the double bond susceptible to nucleophilic attack and enhances its reactivity as a dienophile in cycloaddition reactions.[1] Furthermore, the nitro group itself is a synthetic chameleon, readily transformable into a variety of other functional groups, including amines, ketones, and oximes, thus opening avenues for diverse molecular elaborations.[2][3] This versatility makes nitrocyclohexene derivatives highly sought-after intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][4] Their utility has been demonstrated in the development of novel antimicrobial and anticancer agents, where the nitroaromatic moiety can play a crucial role in the compound's mechanism of action, often through bioreductive activation to generate cytotoxic reactive nitrogen species.[1][5]

This guide will provide a detailed exploration of the primary synthetic routes to functionalized nitrocyclohexene derivatives, with a particular emphasis on the strategic considerations and experimental nuances that underpin successful synthesis.

Core Synthetic Strategies: Accessing the Nitrocyclohexene Ring

The construction of the nitrocyclohexene core can be efficiently achieved through two powerful and widely utilized synthetic methodologies: the Diels-Alder reaction and the Michael addition. The choice between these strategies is often dictated by the desired substitution pattern and the availability of starting materials.

The Diels-Alder Reaction: A Convergent Approach to Cyclohexenes

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as a cornerstone of six-membered ring synthesis.[6] In the context of nitrocyclohexene synthesis, a nitro-substituted alkene serves as the dienophile. The powerful electron-withdrawing nature of the nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with an electron-rich diene (the HOMO).[7]

A classic example is the reaction between 1,3-cyclohexadiene and nitroethylene to yield 4-nitrocyclohex-1-ene.[8] This reaction proceeds through a concerted mechanism, allowing for a high degree of stereochemical control.[9]

Causality Behind Experimental Choices:

The choice of solvent and temperature is critical for a successful Diels-Alder reaction. Aprotic solvents like toluene are often preferred to avoid potential side reactions with the dienophile.[8] The reaction is typically heated to overcome the activation energy barrier, with temperatures ranging from 80-110°C being common.[8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to ensure complete consumption of the starting materials and to prevent product degradation from prolonged heating.[8]

The Diels-Alder reaction is renowned for its stereospecificity, with the stereochemistry of the reactants being faithfully translated to the product.[10] When a cyclic diene is employed, the formation of endo and exo products is possible. The endo product is often the kinetically favored product due to secondary orbital overlap between the developing pi system of the diene and the electron-withdrawing group of the dienophile.[7][10]

Density functional theory (DFT) calculations have been employed to understand the origins of stereoselectivity in the Diels-Alder reaction of nitrocycloalkenes.[11] These studies have revealed that in some cases, the reaction may proceed not only through a direct Diels-Alder pathway but also via a hetero-Diels-Alder cycloaddition followed by a[12][12]-sigmatropic rearrangement, with all pathways being close in energy.[11]

Materials:

-

1,3-Cyclohexadiene

-

Nitroethylene

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

To a solution of 1,3-cyclohexadiene in anhydrous toluene under an inert atmosphere, add a solution of freshly prepared nitroethylene in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to a temperature between 80-110 °C.

-

Monitor the reaction progress by TLC or GC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-nitrocyclohex-1-ene.

Diagram: Diels-Alder Reaction Workflow

Caption: Workflow for the synthesis of 4-nitrocyclohex-1-ene.

The Michael Addition: A Versatile C-C Bond Forming Reaction

The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds.[13] In the synthesis of functionalized nitrocyclohexenes, this reaction typically involves the addition of a nucleophile to a nitroalkene, which acts as the Michael acceptor.[14] The strong electron-withdrawing nature of the nitro group makes the β-carbon of the nitroalkene highly electrophilic and susceptible to attack by a wide range of nucleophiles.[15]

A variety of carbon and heteroatom nucleophiles can be employed in the Michael addition to nitroalkenes, including enolates, enamines, organocuprates, and thiols.[16][17] This versatility allows for the introduction of a wide array of functional groups onto the cyclohexene scaffold.

Causality Behind Experimental Choices:

The choice of base and solvent is crucial in Michael additions involving pronucleophiles like malonates. A base is required to deprotonate the active methylene compound to generate the nucleophilic enolate.[18] The choice of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often preferred to avoid competitive addition to the Michael acceptor.[19] The reaction is typically carried out in an aprotic solvent like THF to ensure the stability of the generated enolate.[19]

The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules.[16][17][20] In the context of Michael additions to nitroalkenes, chiral organocatalysts, such as proline derivatives and thiourea-based catalysts, have been shown to be highly effective in inducing enantioselectivity.[16][17] These catalysts typically operate through a dual activation mechanism, where one part of the catalyst activates the nucleophile (e.g., through enamine formation) while another part activates the electrophile (e.g., through hydrogen bonding to the nitro group).[16][17] This dual activation brings the reactants together in a chiral environment, leading to the preferential formation of one enantiomer.

Materials:

-

4-Nitrocyclohex-1-ene

-

Dimethyl malonate

-

Chiral thiourea organocatalyst (e.g., Takemoto's catalyst)

-

Anhydrous Toluene

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

To a stirred solution of 4-nitrocyclohex-1-ene (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the chiral thiourea organocatalyst (0.1 mmol, 10 mol%).

-

Add dimethyl malonate (1.2 mmol, 1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Table 1: Representative Organocatalysts for Asymmetric Michael Addition to Nitroalkenes

| Catalyst Type | Example Catalyst | Typical Substrates | Key Features |

| Thiourea-based | Takemoto's Catalyst | Aldehydes, ketones, malonates | Dual hydrogen bonding to the nitro group |

| Primary Amine | Jørgensen-Hayashi Catalyst | Aldehydes | Enamine-based activation of the nucleophile |

| Squaramide-based | Squaramide-Cinchona Alkaloid | Cyclic N-sulfonylimines | Bifunctional activation |

Functional Group Interconversions: Unleashing the Synthetic Potential

The true synthetic utility of nitrocyclohexene derivatives lies in the myriad of transformations that the nitro group can undergo.[21] These functional group interconversions provide access to a diverse range of molecular architectures, making them invaluable intermediates in drug discovery and development.

Reduction of the Nitro Group to an Amine

One of the most important transformations of the nitro group is its reduction to a primary amine.[2] This reaction provides a direct route to chiral amines, which are ubiquitous in pharmaceuticals. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation and metal-mediated reductions being the most common.[2][12]

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction.[22] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used in the presence of hydrogen gas.

Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid or iron powder in acetic acid are also effective for the reduction of nitro groups.[2]

Materials:

-

Chiral nitrocyclohexene adduct

-

Raney Nickel (slurry in water)

-

Hydrazinium monoformate

-

Methanol

-

Celite

Procedure:

-

Prepare hydrazinium monoformate by slowly adding formic acid to an equimolar amount of hydrazine hydrate in an ice bath with stirring.

-

In a round-bottom flask, suspend the chiral nitrocyclohexene adduct (1.0 mmol) and Raney Nickel (approx. 100 mg of a 50% slurry in water, washed with methanol) in methanol (5 mL).

-

Stir the suspension under a nitrogen atmosphere.

-

Add hydrazinium monoformate (2 mL) to the reaction mixture at room temperature. The reaction is exothermic and will show effervescence.

-

Stir the reaction mixture until completion (monitored by TLC, typically 30-60 minutes).

-

Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

Diagram: Functional Group Interconversion Pathway

Caption: Key functional group transformations of nitrocyclohexenes.

The Nef Reaction: Conversion of Nitro Groups to Carbonyls

The Nef reaction provides a valuable method for the conversion of primary or secondary nitroalkanes into the corresponding aldehydes or ketones.[23][24] The reaction typically involves the formation of a nitronate salt by treatment of the nitroalkane with a base, followed by acidic hydrolysis.[25] This transformation is particularly useful for accessing functionalized cyclohexanones from nitrocyclohexane precursors.

Causality Behind Experimental Choices:

The Nef reaction is notoriously sensitive to reaction conditions, and the original protocol using strong mineral acids can lead to low yields and side product formation.[23] Modified procedures have been developed to address these limitations. For example, oxidative methods using reagents like potassium permanganate (KMnO₄) or ozone can provide cleaner conversions.[25] Reductive methods employing reagents such as titanium(III) chloride (TiCl₃) can also be used to generate the carbonyl compound via an intermediate oxime, which is then hydrolyzed.[25] The choice of method often depends on the specific substrate and the presence of other functional groups in the molecule.

Applications in Drug Development

The functionalized nitrocyclohexene derivatives and their downstream products have shown significant promise in various therapeutic areas. The inherent three-dimensional structure of the cyclohexane ring, combined with the diverse functionalities that can be introduced, makes them attractive scaffolds for the design of novel drug candidates.[1]

Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents.[1] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species that can damage DNA and other vital macromolecules.[1]

Anticancer Agents: Several cyclohexanone derivatives, which can be synthesized from nitrocyclohexene precursors via the Nef reaction, have been investigated for their anticancer properties.[5][26] For example, 2,6-bis-(4-nitrobenzylidene) cyclohexanone has shown cytotoxic activity against pulmonary cancer cell lines.[5] The proposed mechanism for some of these compounds involves their ability to act as alkylating agents, leading to DNA damage in cancer cells.[1]

Table 2: Biological Activities of Functionalized Cyclohexane Derivatives

| Compound Class | Example Structure | Therapeutic Area | Proposed Mechanism of Action |

| Nitrocyclohexene Derivatives | 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione | Antimicrobial | Bioreductive activation to reactive nitrogen species[1] |

| Cyclohexanone Derivatives | 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Anticancer | DNA alkylation[1][5] |

| Cyclohexylamine Derivatives | Chiral amino-alcohols | Chiral building blocks for various APIs | Target-specific interactions |

Conclusion and Future Perspectives

The synthesis of functionalized nitrocyclohexene derivatives represents a vibrant and impactful area of organic chemistry. The Diels-Alder reaction and Michael addition provide robust and versatile platforms for the construction of the core cyclohexene ring, while the rich chemistry of the nitro group allows for a vast array of subsequent functionalizations. The continued development of novel asymmetric catalytic systems will undoubtedly lead to even more efficient and selective methods for accessing enantiopure nitrocyclohexene derivatives. As our understanding of the biological roles of these compounds deepens, we can anticipate the emergence of new and innovative drug candidates based on this versatile scaffold. The strategic application of the synthetic methodologies outlined in this guide will empower researchers to unlock the full potential of functionalized nitrocyclohexene derivatives in the quest for new medicines and advanced materials.

References

-

Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]

-

Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. PMC. [Link]

-

Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

-

Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. ResearchGate. [Link]

-

Stereoselective Michael addition of O-nucleophiles to carbohydrate-based nitro-olefin. ResearchGate. [Link]

-

Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]

-

Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. MDPI. [Link]

-

Organocatalytic Asymmetric Michael Reactions of Cyclic N-Sulfonylimines with Nitroalkenes or 2-Nitroallylic Acetates. ACS Publications. [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]

-

Nef reaction. YouTube. [Link]

-

The Nef Reaction. ResearchGate. [Link]

-

Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm. PubMed Central. [Link]

-

Diels-Alder Reaction. Organic Chemistry Portal. [Link]

-

Nef reaction. Wikipedia. [Link]

-

Michael addition reaction. Wikipedia. [Link]

-

Diels Alder Reaction Mechanism. BYJU'S. [Link]

-

Michael Addition Reaction Mechanism. YouTube. [Link]

-

Nef Reaction. Organic Chemistry Portal. [Link]

-

Diels–Alder reaction. Wikipedia. [Link]

-

Enantio- and periselective nitroalkene Diels–Alder reaction. RSC Publishing. [Link]

-

Nitroalkenes in the Synthesis of Carbocyclic Compounds. ResearchGate. [Link]

-

Michael Addition Mechanism. BYJU'S. [Link]

-

Michael Addition. Organic Chemistry Portal. [Link]

-

Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Some Synthetic Interconversions in the Nitrocyclohexane System. ResearchGate. [Link]

-

Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

-

Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]

-

Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Research Square. [Link]

-

Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]

-

13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. [Link]

-

1-Nitrocyclohexene. PubChem. [Link]

-

Functional Group Transformations. Solubility of Things. [Link]

-

Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Preparation of conjugated nitroalkenes: short review. Scientiae Radices. [Link]

-

Organic Synthesis Part 2 - Functional Group Interconversions. Imperial College London. [Link]

-

Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Diels-Alder Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. Michael Addition [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. byjus.com [byjus.com]

- 19. benchchem.com [benchchem.com]

- 20. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Nef reaction - Wikipedia [en.wikipedia.org]

- 24. Nef Reaction [organic-chemistry.org]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid IUPAC name

A Technical Guide to (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic Acid

Abstract

This technical guide provides a comprehensive overview of (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid, a specialized organic compound with significant potential in medicinal chemistry and drug development. The document details the molecule's precise chemical identity according to IUPAC nomenclature, its physicochemical properties, a plausible synthetic pathway with detailed protocols, and a discussion of its potential applications as a therapeutic agent or synthetic intermediate. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding of this compound's scientific context and utility.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure is fundamental to all subsequent research. This section elucidates the formal naming and identification of the topic compound.

IUPAC Name and Justification

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-3-(5-nitrocyclohex-1-en-1-yl)prop-2-enoic acid .[1]

This name is derived based on the following structural analysis:

-

Principal Functional Group : The molecule contains a carboxylic acid (-COOH) group, which has the highest priority among the present functional groups and thus determines the suffix of the name.[2][3]

-

Parent Chain : The longest carbon chain containing the principal functional group is a three-carbon chain with a double bond, identified as prop-2-enoic acid. The common name, acrylic acid, is also frequently used.

-

Stereochemistry : The double bond of the parent chain has a trans configuration, where the highest priority groups on each carbon of the double bond are on opposite sides. This is designated by the stereodescriptor '(E)' (from the German entgegen, meaning opposite).[2][4] The '2' indicates the position of the double bond in the propanoic acid chain.

-

Substituent : A complex substituent is attached to carbon 3 of the parent chain. This substituent is a cyclohexene ring containing a nitro group.

-

Numbering the Substituent : The cyclohexene ring is numbered starting from the point of attachment to the parent chain as carbon 1. The double bond within the ring is therefore between carbons 1 and 2. The ring is numbered to give the nitro group (-NO2) the lowest possible locant, which is position 5.

-

Final Assembly : Combining these elements yields the full IUPAC name: (2E)-3-(5-nitrocyclohex-1-en-1-yl)prop-2-enoic acid.

Caption: Logical breakdown of the IUPAC name construction.

Chemical Identifiers

For unambiguous database referencing and procurement, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 899809-64-4 | [1][5] |

| PubChem CID | 44224960 | [1] |

| Molecular Formula | C9H11NO4 | [5] |

| Molecular Weight | 197.19 g/mol | [5] |

| Synonyms | (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid | [1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are essential for its purification, characterization, and formulation.

General Properties

The table below summarizes known and predicted properties for the compound.

| Property | Value | Source/Note |

| Appearance | White Powder | [6] |

| Purity | ≥97% | [5][7] |

| XLogP3 | 1.1 | [1] (Predicted) |

| Hydrogen Bond Donors | 1 | [1] (Computed) |

| Hydrogen Bond Acceptors | 4 | [1] (Computed) |

| Storage | Store long-term in a cool, dry place (2-8°C recommended) | [8] |

Spectroscopic Profile

While a dedicated, publicly available spectrum for this specific molecule is not available, a characteristic profile can be predicted based on its functional groups.[9]

-

¹H NMR : Protons on the acrylic double bond are expected in the vinyl region (δ 5.5-7.5 ppm), with a large coupling constant (>15 Hz) confirming the E-stereochemistry. The cyclohexene vinyl proton would appear around δ 6.0-6.5 ppm. Aliphatic protons on the cyclohexene ring would be found upfield (δ 2.0-3.0 ppm), and the proton on the carbon bearing the nitro group would be significantly downfield (δ 4.5-5.0 ppm).

-

¹³C NMR : The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). Carbons of the two double bonds will appear in the δ 120-150 ppm range. The carbon attached to the nitro group will be in the δ 75-85 ppm range.

-

Infrared (IR) Spectroscopy : Key vibrational frequencies are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=C stretches (~1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group at ~1550 cm⁻¹ and ~1370 cm⁻¹, respectively.[9]

-

Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at m/z 197.19.

Synthesis and Purification

The synthesis of (2E)-3-(5-nitrocyclohex-1-en-1-yl)prop-2-enoic acid can be logically approached through established organic chemistry reactions. A plausible pathway involves a Henry (nitroaldol) reaction followed by further condensation and dehydration steps.[10][11]

Proposed Retrosynthetic Pathway

A logical retrosynthesis disconnects the acrylic acid moiety, suggesting a Wittig-type or Horner-Wadsworth-Emmons reaction. A more convergent approach involves a Knoevenagel-type condensation between an appropriate aldehyde and malonic acid or a derivative. The key intermediate, 5-nitrocyclohex-1-enecarbaldehyde, can be derived from the Diels-Alder cycloaddition of a nitro-diene and an acrylate, followed by functional group manipulation. A more direct and practical approach starts from a commercially available cyclohexene derivative.

A highly plausible forward synthesis involves the Henry-Knoevenagel condensation . This process begins with the base-catalyzed reaction of a nitroalkane with an aldehyde to form a β-nitro alcohol, which then dehydrates to a nitroalkene.[10][12]

Detailed Experimental Protocol

This protocol describes a hypothetical but mechanistically sound synthesis based on the Henry reaction.

Step 1: Synthesis of 4-Nitrocyclohexene This starting material can be synthesized via the Diels-Alder reaction between 1,3-butadiene and nitroethylene.

Step 2: Synthesis of (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid This step would likely proceed via a palladium-catalyzed Heck reaction between 4-nitrocyclohexene and acrylic acid, or a more classical approach involving formylation of the cyclohexene followed by a Knoevenagel or Wittig reaction.

A one-pot Henry-Knoevenagel approach:

-

Reaction Setup : To a solution of 5-nitrocyclohex-1-enecarbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine, add a catalytic amount of piperidine.

-

Reaction Conditions : Heat the mixture to 80-100 °C and monitor by TLC until the starting aldehyde is consumed. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation.

-

Work-up : Cool the reaction mixture and pour it into ice-cold 2M HCl. The precipitated solid is collected by filtration.

-

Purification : The crude solid is washed with cold water and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

Caption: Proposed mechanism via Michael addition to a protein target.

Safety and Handling

Hazard Identification

Based on the functional groups present, the compound should be handled as a potentially hazardous substance.

-

Acrylic Acid Moiety : Acrylic acid itself is corrosive, a severe skin and eye irritant, and can cause respiratory irritation. * Nitroalkene Moiety : Nitroalkenes are reactive electrophiles and should be considered potential skin sensitizers and irritants. [13]* GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8]

Recommended Handling Procedures

All work with this compound should be performed in a well-ventilated chemical fume hood. [14]Personal protective equipment (PPE) is mandatory:

-

Eye Protection : Chemical safety goggles or a face shield. [13]* Hand Protection : Chemically resistant gloves (e.g., nitrile). [13]* Skin Protection : A lab coat and appropriate clothing to prevent skin exposure. [13] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. [13]

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [8]* Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. [13]

Conclusion

(2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid is a precisely defined chemical entity with significant potential rooted in the electrophilic nature of its nitroalkene functional group. Its role as a Michael acceptor makes it a valuable tool for modulating cysteine-dependent signaling pathways, such as Keap1-Nrf2 and NF-κB, which are central to inflammation and cellular defense. As a known intermediate for the synthesis of Vorapaxar, its utility in complex molecule synthesis is established. Further investigation into its direct pharmacological properties is warranted, positioning it as a promising candidate for drug discovery programs targeting inflammatory and oxidative stress-related diseases. Proper adherence to safety protocols is essential when handling this reactive compound.

References

[10]Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of the Henry (Nitroaldol) Reaction for Nitroalkene Synthesis. Retrieved from Benchchem website. [2]IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (Chapter P-9). [4]Michigan State University Department of Chemistry. (n.d.). Stereoisomers. Retrieved from MSU Chemistry website. [15]Rodriguez-Duarte, J. L., et al. (2018). Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses. Scientific Reports, 8(1), 12739. [11]Wikipedia. (n.d.). Henry reaction. Retrieved from Wikipedia. [3]IUPAC. (1976). Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. Pure & Applied Chemistry, 45, 11–30. [12]Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Retrieved from Organic Chemistry Portal. [16]Khoo, N. K., et al. (2018). Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Scientific Reports, 8(1), 2248. [17]Hansen, A. L., et al. (2024). Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology, 74, 103202. [18]Bon-Müller, M., et al. (2021). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology, 12, 783326. [19]ECHEMI. (n.d.). What mechanism causes nitroalcohol dehydration following the henry reaction? Retrieved from ECHEMI Community. [20]Benchchem. (n.d.). A Technical Guide to the Discovery and Historical Synthesis of Nitroalkenes. Retrieved from Benchchem website. [21]ChemicalBook. (2024). 2-Propenoic acid, 3-(5-nitro-1-cyclohexen-1-yl)-, (2E)-. Retrieved from ChemicalBook. [22]ResearchGate. (2018). (PDF) Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling: A medicinal chemistry investigation of structure-function relationships. Retrieved from ResearchGate. [7]AK Scientific, Inc. (n.d.). 899809-64-4 (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. Retrieved from AK Scientific, Inc. [23]Slideshare. (n.d.). Nomenclature of stereoisomers. Retrieved from Slideshare. [24]Ferreira, A. M., et al. (2008). Nitroalkenes: synthesis, characterization, and effects on macrophage activation. Methods in Enzymology, 441, 33-51. [25]Saskoer. (n.d.). 4.5. Adding Stereochemical Information to IUPAC Names. In Introduction to Organic Chemistry. [26]MDPI. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(10), 1693. [27]Apicule. (n.d.). (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid (CAS No: 899809-64-4). Retrieved from Apicule. [28]Chronos. (n.d.). Experience (e)-3-(5-nitrocyclohex-1-en-1-yl)acrylic Acid. Retrieved from Chronos. [13]AK Scientific, Inc. (n.d.). Safety Data Sheet: (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. Retrieved from AK Scientific, Inc. [29]RSC Publishing. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic & Biomolecular Chemistry, 20, 7551-7581. [30]PMC - NIH. (2022). Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases. Angewandte Chemie International Edition, 61(12), e202115160. [31]MDPI. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International Journal of Molecular Sciences, 24(13), 10948. [1]PubChem. (n.d.). (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. Retrieved from PubChem. [8]BLDpharm. (n.d.). 899809-64-4|(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. Retrieved from BLDpharm. CyclicPharma. (n.d.). (E)-3-(5-nitrocyclohex-1-en-1-yl)acrylic acid | CAS No. 899809-64-4. Retrieved from CyclicPharma. [14]Fisher Scientific. (2009). SAFETY DATA SHEET: Acrylic acid. Retrieved from Fisher Scientific. Sigma-Aldrich. (2025). SAFETY DATA SHEET: Acrylic acid. Retrieved from Sigma-Aldrich. [32]European Basic Acrylic Monomer Group (EBAM). (n.d.). THE DO'S AND DON'TS For the safe use of Acrylic Acid. Retrieved from Petrochemistry.eu. New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic acid. Retrieved from NJ.gov. [33]Cyanochem. (n.d.). (E)-3-(5-nitrocyclohex-1-en-1-yl)acrylic acid. Retrieved from Cyanochem. [6]EAST CHEMSOURCES LIMITED. (n.d.). (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. Retrieved from LookChem. [34]SpectraBase. (n.d.). Acrylic acid. Retrieved from SpectraBase. [9]Benchchem. (n.d.). Spectroscopic Profile of 4-Nitrocyclohex-1-ene: A Technical Guide. Retrieved from Benchchem website.

Sources

- 1. (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid | C9H11NO4 | CID 44224960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Stereoisomers [www2.chemistry.msu.edu]

- 5. cyclicpharma.com [cyclicpharma.com]

- 6. (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid, CasNo.899809-64-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 7. 899809-64-4 (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid AKSci 9491AL [aksci.com]

- 8. 899809-64-4|(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Henry reaction - Wikipedia [en.wikipedia.org]

- 12. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]

- 19. echemi.com [echemi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 2-Propenoic acid, 3-(5-nitro-1-cyclohexen-1-yl)-, (2E)- | 899809-64-4 [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. Nomenclature of stereoisomers | PPTX [slideshare.net]

- 24. Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]

- 26. mdpi.com [mdpi.com]

- 27. apicule.com [apicule.com]

- 28. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]

- 29. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]

- 30. Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. petrochemistry.eu [petrochemistry.eu]

- 33. (E)-3-(5-nitrocyclohex-1-en-1-yl)acrylic acid cas899809-64-4 - Cyanochem [cyanochem.com]

- 34. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of Nitro-Substituted Acrylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the physical properties of nitro-substituted acrylic acids, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Understanding these properties is paramount for their effective application in drug design, materials science, and as versatile chemical intermediates. This document delves into their key physicochemical characteristics, spectroscopic signatures, and the established methodologies for their determination.

Introduction: The Significance of Nitro-Substituted Acrylic Acids

Nitro-substituted acrylic acids are α,β-unsaturated carboxylic acids bearing one or more nitro groups. The presence of the electron-withdrawing nitro group in conjunction with the carboxylic acid and the reactive double bond imparts unique chemical and physical properties to these molecules. These compounds are valuable precursors in a variety of chemical transformations and have garnered attention for their potential biological activities, making them relevant to drug development professionals.[1][2] A thorough understanding of their physical properties, such as solubility, acidity, and melting point, is crucial for designing synthetic routes, developing formulations, and predicting their behavior in biological systems.

Part 1: Core Physicochemical Properties

The introduction of a nitro group onto the acrylic acid backbone significantly influences its physical properties. The high polarity of the nitro group, combined with its strong electron-withdrawing nature, alters intermolecular forces and molecular reactivity.

Melting and Boiling Points

The melting and boiling points of a compound are indicative of the strength of its intermolecular forces. For nitro-substituted acrylic acids, the presence of the polar nitro group and the hydrogen-bonding capable carboxylic acid group generally leads to higher melting and boiling points compared to the parent acrylic acid.[3][4] This is due to stronger dipole-dipole interactions and hydrogen bonding in the solid and liquid states.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Acrylic Acid | C₃H₄O₂ | 72.06 | 13.5[5] | 141[5] |

| 3-Nitroacrylic Acid | C₃H₃NO₄ | 117.06 | Not Experimentally Found | Not Experimentally Found |

| 2-Nitroacrylic Acid | C₃H₃NO₄ | 117.06 | Not Experimentally Found | Not Experimentally Found |

| (2E)-3-(3-Nitrophenyl)propenoic Acid | C₉H₇NO₄ | 193.16 | 202-204 | Not Available |

| (Z)-3-(4-Nitrophenyl)acrylic acid | C₉H₇NO₄ | 193.16 | 146-147 | Not Available |

Solubility

The solubility of nitro-substituted acrylic acids is governed by the balance between the polar functional groups (carboxylic acid and nitro group) and the nonpolar hydrocarbon backbone. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor.[3]

Generally, these compounds are expected to show moderate solubility in water and good solubility in polar organic solvents.[3][4] The acidity of the carboxylic acid group means that their solubility in aqueous solutions is highly pH-dependent; they are significantly more soluble in basic solutions due to the formation of the carboxylate salt.

| Compound | Water | Ethanol | Acetone | Chloroform | Diethyl Ether |

| Acrylic Acid | Miscible[6] | Miscible[6] | Miscible[6] | Miscible[6] | Miscible[6] |

| 3-Nitropropionic Acid (Saturated Analog) | Soluble[7] | Soluble | Soluble | Soluble | Very Soluble |

| 2-Nitrobenzoic Acid | 1g in 220mL (~0.45 g/100mL) | 1g in 3mL (~33.3 g/100mL) | 1g in 2.5mL (40 g/100mL) | 1g in 220mL (~0.45 g/100mL) | 1g in 4.5mL (~22.2 g/100mL)[8] |

Acidity (pKa)

The acidity of the carboxylic acid group is strongly influenced by the presence of the nitro group. As a powerful electron-withdrawing group, the nitro group stabilizes the conjugate base (carboxylate anion) through an inductive effect, thereby increasing the acidity of the carboxylic acid (i.e., lowering the pKa value).[4] The position of the nitro group relative to the carboxylic acid will affect the magnitude of this effect.

| Compound | pKa |

| Acrylic Acid | 4.25[6] |

| 3-Nitropropionic Acid (Saturated Analog) | 3.97[9] |

| 3-Nitrobenzoic Acid | 3.47[10] |

| 3-Nitroacrylic Acid | Not Experimentally Found |

| 2-Nitroacrylic Acid | Not Experimentally Found |

Experimental pKa values for 2- and 3-nitroacrylic acid are not available in the searched literature. However, it is expected that their pKa values would be lower than that of acrylic acid due to the electron-withdrawing nature of the nitro group.

Part 2: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of nitro-substituted acrylic acids.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of nitro-substituted acrylic acids are characterized by absorptions arising from π→π* transitions within the conjugated system of the acrylic acid and the nitro group. The extended conjugation in these molecules, compared to acrylic acid, is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift).[11] The position of λmax can be influenced by the solvent polarity and the pH of the solution.

For acrylic acid, the λmax is around 200-210 nm in aqueous solution. For nitro-substituted acrylic acids, the presence of the nitro group as a chromophore in conjugation with the double bond and carbonyl group would likely result in a λmax at a longer wavelength. For example, benzoic acid has a λmax at 230 nm, and the addition of a conjugated double bond in cinnamic acid shifts this to around 270-280 nm.[11] A similar trend would be expected for nitro-substituted acrylic acids.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in nitro-substituted acrylic acids. The characteristic vibrational frequencies are:

-

-NO₂ (Nitro group): Two strong absorption bands are characteristic of the nitro group: one for the asymmetric stretching vibration, typically in the range of 1500-1560 cm⁻¹, and one for the symmetric stretching vibration, usually between 1345-1385 cm⁻¹.

-

-COOH (Carboxylic acid):

-

O-H stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.

-

C=O stretch: A strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹. Conjugation with the C=C double bond may shift this to a slightly lower wavenumber.

-

-

C=C (Alkene): A medium intensity band around 1620-1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of nitro-substituted acrylic acids will show characteristic signals for the vinylic protons and the carboxylic acid proton.

-

Vinylic Protons: The chemical shifts of the protons on the double bond are significantly affected by the electron-withdrawing nitro group. They are expected to be deshielded and appear at a lower field (higher ppm) compared to acrylic acid (where they appear between 5.8 and 6.6 ppm). The coupling constants (J-values) between the vinylic protons can help determine the stereochemistry (E/Z isomerism) of the double bond.

-

Carboxylic Acid Proton: This proton is typically a broad singlet and its chemical shift is highly dependent on the solvent and concentration, but it is generally found at a very low field (>10 ppm).

¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton.

-

Carbonyl Carbon (-COOH): This carbon will appear in the downfield region, typically between 165-185 ppm.

-

Vinylic Carbons (-CH=CH-): These carbons will be in the range of 120-150 ppm. The carbon attached to the nitro group (the β-carbon in 3-nitroacrylic acid) is expected to be significantly deshielded due to the electron-withdrawing effect of the nitro group.

-

The general chemical shift regions for carbons in related functional groups can be found in various NMR databases.[7][12]

Part 3: Experimental Protocols

This section outlines standardized procedures for the synthesis and characterization of the physical properties of nitro-substituted acrylic acids.

Synthesis of a Representative Nitro-Substituted Acrylic Acid

A general method for the synthesis of β-nitroacrylates involves the reaction of an aldehyde with a nitroalkane. While a specific synthesis for 2- or 3-nitroacrylic acid was not found in the searches, a representative procedure for a related compound is provided below.

Protocol: Synthesis of a β-Nitroacrylate Derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aldehyde in a suitable solvent.

-

Addition of Reagents: Add the nitroalkane and a catalytic amount of a base (e.g., an amine).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of β-nitroacrylates.

Determination of Melting Point

The melting point is a crucial parameter for identifying a compound and assessing its purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[5][13]

Caption: Workflow for melting point determination.

Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[8][14]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of the solid nitro-substituted acrylic acid to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Place the flask in a constant-temperature shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is then calculated.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Part 4: Applications in Drug Development

The physical properties of nitro-substituted acrylic acids are directly relevant to their potential use in drug development. Solubility and pKa influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a compound's solubility in aqueous and lipid environments affects its ability to cross cell membranes. The pKa determines the charge state of the molecule at physiological pH, which in turn affects its interaction with biological targets and its overall bioavailability. The nitro group itself is a pharmacophore in several known drugs, and its presence in acrylic acid derivatives opens avenues for the design of new therapeutic agents. [2]

Conclusion

This technical guide has provided an overview of the key physical properties of nitro-substituted acrylic acids. The presence of the nitro group profoundly influences their melting and boiling points, solubility, and acidity. While experimental data for the simplest members of this class are sparse, the principles outlined here, along with the provided experimental protocols, offer a solid foundation for researchers working with these compounds. Further experimental characterization of 2- and 3-nitroacrylic acid would be a valuable contribution to the field.

References

Sources

- 1. 2-Nitrobenzoic acid(552-16-9) 13C NMR [m.chemicalbook.com]

- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 9. 3-(2-Nitrophenyl)-2-propenoic acid | C9H7NO4 | CID 735923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid

Introduction

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is a key intermediate in the synthesis of various organic molecules of pharmaceutical and material science interest. Its chemical structure, featuring a nitro-substituted cyclohexene ring conjugated with an acrylic acid moiety, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the purity of synthesized batches. This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for data acquisition and the rationale behind the spectral interpretations are discussed in detail to provide a self-validating framework for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram illustrating the structure of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid and the numbering convention used for the subsequent spectral assignments.

Caption: Molecular structure of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following data is predicted based on established chemical shift models and substituent effects.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for a compound like (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the compound's solubility and the need to avoid overlapping solvent signals with analyte resonances.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for organic molecules).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should typically be set from 0 to 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These predictions are based on the additive effects of the functional groups on the chemical environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-α (vinyl) | ~ 6.0 - 6.3 | Doublet | Jα,β = ~15-16 (trans) |

| H-β (vinyl) | ~ 7.2 - 7.5 | Doublet | Jβ,α = ~15-16 (trans) |

| H-2 (vinyl) | ~ 6.5 - 6.8 | Broad singlet | |

| H-5 (methine) | ~ 4.5 - 4.8 | Multiplet | |

| H-3, H-4, H-6 (methylene) | ~ 2.0 - 3.0 | Multiplets | |

| -COOH | ~ 10.0 - 12.0 | Broad singlet |

Causality of Predicted Chemical Shifts:

-

Vinyl Protons (H-α and H-β): The protons on the acrylic acid double bond are expected to be in the downfield region due to the deshielding effect of the conjugated system and the electron-withdrawing carboxylic acid group. The large coupling constant of ~15-16 Hz is characteristic of a trans relationship between these two protons.

-

Vinyl Proton (H-2): This proton on the cyclohexene ring is also in the vinylic region and is deshielded by the double bond.

-

Methine Proton (H-5): The proton attached to the carbon bearing the nitro group (C-5) is significantly deshielded due to the strong electron-withdrawing nature of the nitro group, hence its predicted downfield shift.

-

Methylene Protons (H-3, H-4, H-6): These protons are in the aliphatic region of the spectrum. Their signals are expected to be complex multiplets due to coupling with neighboring protons.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent-dependent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~ 168 - 172 |

| C-β (vinyl) | ~ 140 - 145 |

| C-1 (vinyl) | ~ 135 - 140 |

| C-2 (vinyl) | ~ 125 - 130 |

| C-α (vinyl) | ~ 120 - 125 |

| C-5 (methine) | ~ 80 - 85 |

| C-3, C-4, C-6 (methylene) | ~ 25 - 40 |

Causality of Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the most downfield position.

-

Vinylic Carbons (C-α, C-β, C-1, C-2): These carbons are part of the conjugated π-system and are found in the typical range for sp²-hybridized carbons. The carbon attached to the electron-withdrawing carboxylic acid group (C-β) will be more deshielded.

-

Methine Carbon (C-5): The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded compared to a typical sp³-hybridized carbon.

-

Methylene Carbons (C-3, C-4, C-6): These sp³-hybridized carbons of the cyclohexene ring appear in the upfield region of the spectrum.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid are listed below.

Experimental Protocol for FTIR Data Acquisition

For a solid sample like this, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[3]

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction and generate the absorbance or transmittance spectrum.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (sp² vinyl) | 3100 - 3000 | Stretching |

| C-H (sp³) | 2960 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=C (Alkene) | 1650 - 1600 | Stretching |

| NO₂ (Nitro group) | 1550 - 1500 and 1360 - 1300 | Asymmetric and Symmetric Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

| C-N (Nitroalkane) | 920 - 830 | Stretching |

Causality of Predicted IR Absorptions:

-

O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum, appearing as a very broad absorption over a wide range due to strong hydrogen bonding.

-

C=O Stretch: The carbonyl stretch of the conjugated carboxylic acid is expected to be a strong, sharp peak.

-

NO₂ Stretches: The nitro group gives rise to two strong and distinct stretching vibrations, one asymmetric and one symmetric, which are highly characteristic.

-

C=C and C-H Stretches: The C=C stretching of the conjugated system and the vinylic C-H stretches will be present in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound due to the presence of the acidic proton.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.

-

Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺.

-

Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻.

-

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) using collision-induced dissociation (CID). This will provide characteristic fragment ions.

Predicted Mass Spectrometry Data

-

Molecular Weight: 197.19 g/mol

-

Molecular Formula: C₉H₁₁NO₄

-

Predicted Molecular Ion Peaks:

-

[M+H]⁺ at m/z 198.07

-

[M-H]⁻ at m/z 196.06

-

Predicted Fragmentation Pattern:

The fragmentation of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is expected to proceed through several key pathways:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): Decarboxylation of the acrylic acid moiety.

-

Loss of NO₂ (46 Da): Cleavage of the nitro group.

-

Cleavage of the cyclohexene ring: Leading to various smaller fragments.

Caption: A simplified predicted fragmentation pathway in positive ion mode.

Conclusion

This technical guide has provided a detailed overview of the predicted spectral data for (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols serve as a robust starting point for obtaining high-quality spectral data. While the data presented herein is predicted, it is based on sound spectroscopic principles and provides a reliable framework for the structural elucidation of this compound. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Schuttlefield, J. D.; Grassian, V. H. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. J. Chem. Educ.2008 , 85 (2), 279. [Link]

-

Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Biological activity of nitroalkene compounds

An In-Depth Technical Guide to the Biological Activity of Nitroalkene Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary